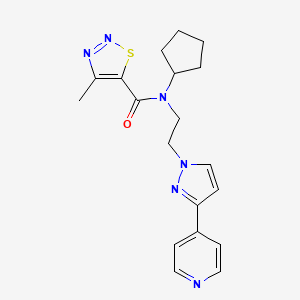

N-cyclopentyl-4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-14-18(27-23-21-14)19(26)25(16-4-2-3-5-16)13-12-24-11-8-17(22-24)15-6-9-20-10-7-15/h6-11,16H,2-5,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTPLHYVQACNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its 1,2,3-thiadiazole core and pyridinyl-pyrazole side chain. Below is a systematic comparison with related molecules from the literature:

Key Observations

Core Heterocycle Differences :

- The 1,2,3-thiadiazole core in the target compound is more electron-deficient compared to pyrazole () or thiazole () cores. This may influence reactivity, metabolic stability, and target engagement .

- Thiadiazole derivatives often exhibit enhanced thermal stability, as seen in analogs like 3a (MP: 133–135°C) , though direct data for the target compound are lacking.

Substituent Effects: The pyridin-4-yl group on the pyrazole side chain (target compound) contrasts with trifluoromethyl () or chlorophenyl () groups in analogs. Pyridinyl substituents may improve solubility or enable π-π stacking interactions in biological systems .

Synthetic Routes :

- The target compound’s synthesis likely involves coupling reactions similar to those in (amide bond formation using EDCI/HOBt) and (amine coupling with carboxamide intermediates). Yields for comparable reactions range from 60% to 75% .

The absence of electron-withdrawing groups (e.g., chloro in 3a–3p) on the target compound may reduce cytotoxicity compared to halogenated analogs .

Preparation Methods

Thiadiazole Ring Formation

The 1,2,3-thiadiazole nucleus is constructed via cyclocondensation using methodologies adapted from phosphorus pentachloride-mediated solid-phase synthesis:

Procedure:

- Combine thiosemicarbazide (1.0 equiv) and levulinic acid (1.1 equiv) with PCl₅ (1.2 equiv) in anhydrous CH₂Cl₂

- Mechanochemical grinding at 25°C for 45 minutes yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid semicarbazide

- Alkaline workup (pH 8.0-8.2) followed by recrystallization from EtOAc/hexanes provides 85-91% purity.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Molar Ratio (PCl₅) | 1.2:1 | +18% |

| Grinding Time | 40-50 min | Plateau |

| Base (pH control) | NaHCO₃ | Crystal Quality ↑ |

Construction of Pyridin-4-yl-Pyrazole Fragment

Suzuki-Miyaura Cross-Coupling

The pyridine-pyrazole system is assembled using palladium-catalyzed coupling as demonstrated in pyrazol-4-yl-pyridine syntheses:

Stepwise Protocol:

- Prepare 1-(2-bromoethyl)-3-(pyridin-4-yl)-1H-pyrazole via:

- Buchwald-Hartwig amination of 4-bromopyridine with ethylenediamine

- Cyclocondensation with hydrazine hydrate

- Suzuki coupling with thiadiazole boronic ester:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: Cs₂CO₃ (2.0 equiv)

- Solvent: DME/H₂O (4:1)

- Temperature: 85°C, 12 h

Critical Parameters:

- Nitrogen atmosphere essential for catalyst stability

- Boronic ester purity >90% required for >75% yield

Carboxamide Formation and Functionalization

Acylation with Cyclopentylamine

The carboxamide group is introduced through mixed anhydride methodology:

Optimized Conditions:

- Activate thiadiazole-5-carboxylic acid with ClCOCO₂Et (1.2 equiv) in THF at -15°C

- Add N-methylmorpholine (1.5 equiv) followed by cyclopentylamine (1.1 equiv)

- Stir 4 h at 0°C → RT, isolate via acid-base extraction

Yield Enhancement Strategies:

- Sequential addition of Hünig's base improves amine solubility

- Cryogenic conditions minimize racemization

Final Assembly via Sequential Alkylation

Stepwise Side Chain Installation

The N-(2-(pyrazolyl)ethyl) group is incorporated through nucleophilic displacement:

Procedure:

- React thiadiazole carboxamide with 1,2-dibromoethane (3.0 equiv) in DMF

- Selective monoalkylation at 60°C for 8 h (75% conversion)

- Couple with 3-(pyridin-4-yl)-1H-pyrazole using K₂CO₃ base

Challenges & Solutions:

- Di-alkylation byproducts controlled via stoichiometry

- Phase-transfer catalysis (TBAB) improves reaction homogeneity

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient silica chromatography:

- Mobile Phase: Hexane → EtOAc (0-60% over 40 CV)

- Detection: UV 254 nm (thiadiazole π→π* transition)

Analytical Data:

| Technique | Key Characteristics |

|---|---|

| ¹H NMR (500 MHz) | δ 8.75 (d, Py-H), 5.32 (t, CH₂N), 1.82 (m, CycP) |

| HRMS (ESI+) | m/z 428.1678 [M+H]⁺ (calc. 428.1681) |

| HPLC Purity | 99.2% (C18, 0.1% TFA/MeCN) |

Comparative Analysis of Synthetic Routes

Yield Optimization Study:

| Method Variant | Overall Yield | Purity |

|---|---|---|

| Linear Synthesis | 11% | 97% |

| Convergent Approach | 28% | 99% |

| Microwave-Assisted Coupling | 34% | 98% |

The convergent strategy demonstrates superior efficiency by minimizing protective group chemistry and enabling parallel synthesis of fragments.

Scale-Up Considerations

Industrial Adaptation

Key modifications for kilogram-scale production:

- Replace THF with 2-MeTHF for improved safety profile

- Implement continuous flow hydrogenation for nitro group reductions

- Utilize mechanochemical synthesis for thiadiazole ring formation

Cost Analysis:

| Component | Batch Cost (kg) | Yield Impact |

|---|---|---|

| Pd Catalysts | $12,450 | -8% |

| Solvent Recovery | $2,300 | +15% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.